2',4',6'-Trihydroxyacetophenone
2',4',6'-Trihydroxyacetophenone
2',4',6'-trihydroxyacetophenone is a benzenetriol that is acetophenone in which the hydrogens at positions 2, 4, and 6 on the phenyl group are replaced by hydroxy groups. It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of acidic glycans and glycopeptides. It has a role as a MALDI matrix material and a plant metabolite. It is a methyl ketone, a benzenetriol and an aromatic ketone.
2',4',6'-Trihydroxyacetophenone is a natural product found in Daldinia eschscholtzii, Rhododendron ferrugineum, and other organisms with data available.
2',4',6'-Trihydroxyacetophenone is a natural product found in Daldinia eschscholtzii, Rhododendron ferrugineum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
480-66-0
VCID:
VC20788822
InChI:
InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
SMILES:
CC(=O)C1=C(C=C(C=C1O)O)O
Molecular Formula:
C8H8O4
Molecular Weight:
168.15 g/mol
2',4',6'-Trihydroxyacetophenone
CAS No.: 480-66-0
Cat. No.: VC20788822
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2',4',6'-trihydroxyacetophenone is a benzenetriol that is acetophenone in which the hydrogens at positions 2, 4, and 6 on the phenyl group are replaced by hydroxy groups. It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of acidic glycans and glycopeptides. It has a role as a MALDI matrix material and a plant metabolite. It is a methyl ketone, a benzenetriol and an aromatic ketone. 2',4',6'-Trihydroxyacetophenone is a natural product found in Daldinia eschscholtzii, Rhododendron ferrugineum, and other organisms with data available. |
|---|---|
| CAS No. | 480-66-0 |
| Molecular Formula | C8H8O4 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 1-(2,4,6-trihydroxyphenyl)ethanone |
| Standard InChI | InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3 |
| Standard InChI Key | XLEYFDVVXLMULC-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=C(C=C1O)O)O |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1O)O)O |
| Appearance | White solid |
| Melting Point | 219 °C |
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